molecular formula C16H17N3OS B2870359 N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide CAS No. 1384586-22-4

N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide

Cat. No.: B2870359
CAS No.: 1384586-22-4
M. Wt: 299.39
InChI Key: MCXXHTSFTGCFMR-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a cyanobutyl group, a thiazolyl ring, and a benzamide moiety. The presence of these functional groups endows the compound with distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolyl ring, followed by the introduction of the cyanobutyl group and the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiazole-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its unique structure makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-3-5-14(9-17)19-16(20)13-7-4-6-12(8-13)15-10-21-11(2)18-15/h4,6-8,10,14H,3,5H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXXHTSFTGCFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC=CC(=C1)C2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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